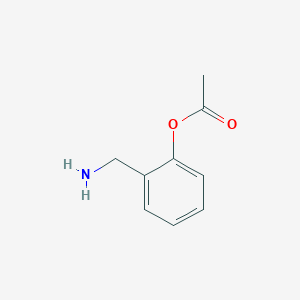

2-(Aminomethyl)phenyl acetate

描述

属性

IUPAC Name |

[2-(aminomethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXIADDOLPVBGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2-(Aminomethyl)phenyl acetate typically involves a multi-step synthesis process:

Starting Material: The synthesis begins with 2-methoxyphenylacetic acid.

Chlorination: The 2-methoxyphenylacetic acid is reacted with hydrochloric acid to form 2-chloromethylphenylacetic acid.

Amination: The 2-chloromethylphenylacetic acid is then treated with an ammonia solution to yield this compound.

Purification: The final product is obtained through crystallization and purification steps.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to handle the chlorination and amination reactions.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

Purification Units: Employing advanced purification units to ensure high purity of the final product.

化学反应分析

Types of Reactions: 2-(Aminomethyl)phenyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aminomethyl group to an amine.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Yields primary amines.

Substitution: Results in various substituted phenyl acetates.

科学研究应用

Medicinal Chemistry

2-(Aminomethyl)phenyl acetate has been investigated for its potential pharmacological activities, particularly in the development of new therapeutic agents. The compound's structure suggests possible interactions with biological targets, which can lead to the discovery of new drugs.

- Anticancer Activity : Studies have indicated that derivatives of aminomethylphenyl compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives related to this compound were tested on cervical, ovarian, and breast cancer cell lines, with IC₅₀ values ranging from 0.33 to 7.10 μM, indicating potent activity .

Organic Synthesis

Due to its functional groups, this compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as acylation and amination.

- Synthesis Pathways : The compound can be synthesized through reductive alkylation methods or by coupling reactions with other functionalized substrates .

The compound has been used in studies focusing on structure-activity relationships (SAR) to understand how modifications affect biological activity.

- Binding Affinity Studies : Interaction studies involving this compound focus on its binding affinity to various receptors, which is crucial for drug design .

Case Study 1: Antiproliferative Activity

In a study published in MDPI, several derivatives of aminomethyl compounds were evaluated for their antiproliferative effects on human cancer cell lines. The findings demonstrated that modifications in the side chains could enhance or diminish activity, providing insights into potential drug design strategies .

Case Study 2: Synthesis and Structure–Activity Relationships

Research conducted on related compounds revealed that specific substitutions on the phenyl ring could lead to improved binding affinities and biological activities against targeted receptors. This highlights the importance of SAR studies in optimizing drug candidates derived from compounds like this compound .

作用机制

The mechanism of action of 2-(Aminomethyl)phenyl acetate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes and receptors, influencing biochemical pathways.

Pathways Involved: It can modulate pathways related to inflammation, microbial growth, and cellular signaling.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-(aminomethyl)phenyl acetate and related compounds:

Key Research Findings

Reactivity and Stability

- Tert-Butyl 2-(3-(aminomethyl)phenyl)acetate oxalate: The tert-butyl group enhances steric hindrance, improving stability under acidic conditions but reducing solubility in polar solvents .

- Methyl 2-(2-aminophenyl)acetate: The direct –NH2 substitution on the phenyl ring increases electron density, enhancing susceptibility to electrophilic aromatic substitution compared to aminomethyl derivatives .

Data-Driven Insights

Thermal and Solubility Properties

- Melting Points: Methyl 2-(2-aminophenyl)acetate derivatives typically exhibit lower melting points (e.g., 56–58°C for ethyl 2-(4-aminophenoxy)acetate in ) due to reduced crystallinity from flexible –CH2NH2 groups .

- Solubility : The presence of oxalate () or hydroxyl groups () increases water solubility, whereas tert-butyl or aromatic methyl groups enhance lipophilicity .

生物活性

2-(Aminomethyl)phenyl acetate is an organic compound characterized by the presence of both an amino group and an acetate moiety attached to a phenyl ring. Its molecular formula is CHNO, and it has a molecular weight of 165.19 g/mol. This compound belongs to the class of aminobenzoic acids, which are known for their diverse biological activities and potential applications in pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the amine and ester functional groups contributes to its ability to interact with various biological targets, making it a candidate for further exploration in antimicrobial drug development.

Pharmacological Applications

The compound's structural characteristics suggest potential applications in pharmacology, particularly as an antimicrobial agent . Its mechanism of action may involve the inhibition of specific enzymes or interference with cellular pathways, leading to its observed biological effects.

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of this compound possess antiproliferative properties against various cancer cell lines. For instance, related compounds have shown IC values ranging from 0.33 to 7.10 μM against human cervical (HeLa), ovarian (A2780), and breast (MCF-7 and MDA-MB-231) cancer cells . This suggests that this compound could be explored as a potential anticancer agent.

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells. This binding may inhibit critical enzymatic processes involved in DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | CAS Number | Similarity Score | Notable Activity |

|---|---|---|---|

| 2-(4-(Aminomethyl)phenyl)acetic acid | 42383-05-1 | 0.93 | Antimicrobial |

| 2-(4-Amino-3-methylphenyl)acetic acid | 705240-99-9 | 0.80 | Antiproliferative |

| Ethyl 2-(4-(aminomethyl)phenyl)acetate | 17841-69-9 | 0.79 | Potential anticancer activity |

| Methyl 2-amino-2-phenylacetate | 117324 | Not available | Investigated for various activities |

These compounds share structural features with this compound, yet their distinct modifications may result in varied biological activities, highlighting the importance of structure-activity relationships in drug design.

Study on Antiproliferative Effects

In a recent study, several derivatives of aminomethyl phenyl compounds were synthesized and evaluated for their antiproliferative effects on cancer cell lines. The most active compound demonstrated an IC value of 0.33 μM against HeLa cells, indicating potent anticancer properties . Such findings underscore the therapeutic potential of compounds related to this compound.

Urinary Phenyl Acetate as a Diagnostic Marker

Interestingly, phenyl acetate, a metabolite related to the compound under study, has been investigated as a potential diagnostic marker for depression. In patients diagnosed with major depressive disorder, urinary excretion levels of phenyl acetate were significantly lower compared to healthy controls, suggesting a possible link between this metabolite and mood disorders .

常见问题

Q. What are the recommended methodologies for synthesizing 2-(Aminomethyl)phenyl acetate, and how can reaction conditions be optimized?

Synthesis typically involves esterification or transesterification of 2-(Aminomethyl)phenol with acetylating agents (e.g., acetic anhydride). Optimization requires monitoring reaction kinetics, pH, and temperature to prevent side reactions such as hydrolysis of the acetate group. Catalysts like DMAP (4-dimethylaminopyridine) may enhance yield . Characterization via NMR (e.g., ¹H and ¹³C) and mass spectrometry is critical to confirm purity and structure .

Q. How can researchers ensure accurate structural characterization of this compound?

Key techniques include:

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), the aminomethyl group (δ 2.8–3.2 ppm), and acetate methyl protons (δ 2.1–2.3 ppm).

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- HPLC-MS : Validate molecular weight (e.g., exact mass 179.1 g/mol for C₉H₁₁NO₂) and detect impurities .

Q. What safety protocols are essential when handling this compound?

Based on GHS classification:

- Hazards : Skin/eye irritation (Category 2), respiratory irritation (Category 3) .

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. What analytical challenges arise in detecting impurities or degradation products of this compound?

Impurities may include hydrolyzed 2-(Aminomethyl)phenol or acetylated byproducts. Strategies:

Q. How does the aminomethyl group influence the compound’s reactivity in biological or catalytic systems?

The NH₂ group enables hydrogen bonding and nucleophilic reactivity, making it a candidate for:

- Drug design : As a precursor for prostate cancer inhibitors targeting androgen receptors (patented derivatives show therapeutic potential) .

- Catalysis : Functionalization via Schiff base formation for metal-organic frameworks (MOFs) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH < 3 | Rapid hydrolysis to 2-(Aminomethyl)phenol | |

| pH 7–8 (neutral) | Stable for ≥24 hours at 25°C | |

| Temperature > 40°C | Degradation via ester cleavage (t½ ~8 hours) |

Q. How can mechanistic studies elucidate the compound’s role in synthetic or metabolic pathways?

- Isotope labeling : Use ¹³C-labeled acetate to track incorporation in metabolic studies .

- DFT calculations : Model electronic interactions of the aminomethyl group to predict reactivity in nucleophilic substitutions .

Data Contradictions and Resolution

- Synthesis Yields : Conflicting reports on optimal catalysts (DMAP vs. enzymatic methods) may arise from solvent polarity effects. Validate via controlled DOE (Design of Experiments) .

- Biological Activity : Some studies suggest antibacterial potential, while others focus on cancer applications. Context-specific assays (e.g., MIC vs. receptor binding) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。